N1-(3,5-dimethylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond, which could be achieved through a reaction between an amine and a carboxylic acid or its derivatives . The morpholino group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific atoms they are connected to. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine . The phenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the amide group could result in the ability to form hydrogen bonds, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Catalysis and Chemical Synthesis
- Oxalamide derivatives, such as those involving dimethylphenyl groups, have been shown to play a crucial role in catalysis. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has demonstrated effectiveness as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with alkynes, offering a pathway to synthesize internal alkynes with great diversity under relatively mild conditions (Chen et al., 2023).
Synthetic Methodology Development
- A novel synthetic approach utilizing oxalamide compounds for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, highlighting the versatility of oxalamides in synthesizing anthranilic acid derivatives and other oxalamide structures through a one-pot process that is both operationally simple and high yielding (Mamedov et al., 2016).
Material Science and Polymer Chemistry
- The structural modification of phenyl and dimethylphenyl derivatives has been explored in the context of developing new C2-symmetric olefin polymerization catalysts. These studies involve nickel(II) and palladium(II) complexes, showcasing the potential of these compounds in creating innovative materials with specific polymerization properties (Schmid et al., 2001).
Medicinal Chemistry and Bioactivity
- The study of dinuclear gold(III) compounds with bipyridyl ligands, which share structural similarities with oxalamide derivatives, has shed light on their potential as cytotoxic and anticancer agents. This research suggests that such compounds could be further explored for their biological activities and interactions with DNA and proteins, providing a foundation for the development of new therapeutic agents (Casini et al., 2006).
Future Directions
properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-18-14-19(2)16-21(15-18)26-24(29)23(28)25-10-6-7-11-27-12-13-30-22(17-27)20-8-4-3-5-9-20/h3-5,8-9,14-16,22H,6-7,10-13,17H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDRDGXTUYZBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,5-dimethylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.